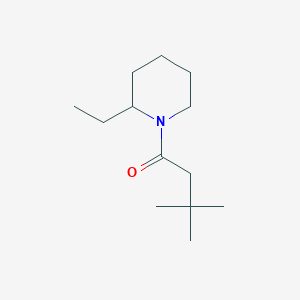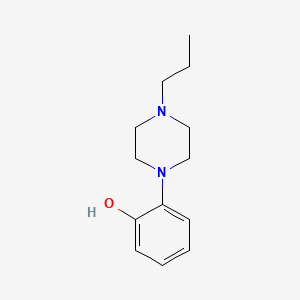
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate, also known as MQPC, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of pharmacology. MQPC is a piperidine derivative that has shown promising results in various studies, particularly in its ability to inhibit certain enzymes and receptors in the body.
Mecanismo De Acción
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate works by inhibiting certain enzymes and receptors in the body, including acetylcholinesterase, monoamine oxidase, and the N-methyl-D-aspartate (NMDA) receptor. By blocking these enzymes and receptors, Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate can help regulate neurotransmitter levels in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate has been shown to have a variety of biochemical and physiological effects in the body. In addition to its ability to inhibit enzymes and receptors, Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate has been shown to have antioxidant and anti-inflammatory properties, which can help protect cells from damage and reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate in lab experiments is its ability to selectively target certain enzymes and receptors in the body. This can help researchers better understand the mechanisms behind various medical conditions, and develop more targeted treatments. However, one limitation of using Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate in lab experiments is its potential toxicity at high doses, which can make it difficult to determine the optimal dosage for therapeutic use.
Direcciones Futuras
There are several potential future directions for research on Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating various types of cancer, particularly those that are resistant to traditional chemotherapy treatments. Additionally, further research is needed to better understand the optimal dosage and potential side effects of Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate for therapeutic use.
Métodos De Síntesis
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate can be synthesized through a series of chemical reactions involving piperidine, quinoline-8-carboxylic acid, and methyl chloroformate. The process involves the use of various reagents and solvents, and requires careful monitoring of temperature and reaction time to ensure the desired product is obtained.
Aplicaciones Científicas De Investigación
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate has been studied for its potential use in treating various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate has been shown to inhibit the growth of cancer cells by blocking certain enzymes and receptors involved in cell proliferation. In Alzheimer's and Parkinson's research, Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate has shown potential as a neuroprotective agent, protecting brain cells from damage and degeneration.
Propiedades
IUPAC Name |
methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-17(21)13-7-10-19(11-8-13)16(20)14-6-2-4-12-5-3-9-18-15(12)14/h2-6,9,13H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOICFGVROGBEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














